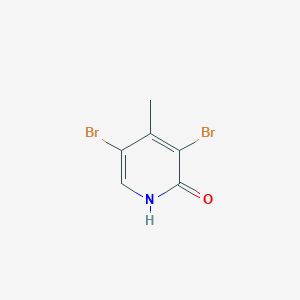
3,5-二溴-2-羟基-4-甲基吡啶
描述
“3,5-Dibromo-2-hydroxy-4-methylpyridine” is a chemical compound with the CAS Number: 89581-53-3 . Its IUPAC name is 3,5-dibromo-4-methyl-2 (1H)-pyridinone . The molecular weight of this compound is 266.92 .
Molecular Structure Analysis
The InChI code for “3,5-Dibromo-2-hydroxy-4-methylpyridine” is 1S/C6H5Br2NO/c1-3-4 (7)2-9-6 (10)5 (3)8/h2H,1H3, (H,9,10) . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound’s structure.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.
科学研究应用
Reactivity and Synthesis
3,5-Dibromo-2-hydroxy-4-methylpyridine plays a significant role in the synthesis of various chemical compounds due to the reactivity of halogen atoms at positions 3 and 5. For instance, Hertog, Combe, and Kolder (2010) explored the rearrangements occurring during the heating of monobromo and monochloro derivatives of 2,4-dihydroxypyridine, substituted at positions 3 or 5, with hydrobromic and hydrochloric acid. Their findings revealed that halogen atoms at position 3 could be replaced by hydrogen when heated with an aqueous solution of hydrobromic acid, facilitating the synthesis of compounds like 5-chloro-2,4-dihydroxypyridine from 2,4-dihydroxypyridine as a starting substance (Hertog, Combe, & Kolder, 2010).
Inhibition of Tyrosinase
The compound's analogs, such as 3-hydroxypyridine-4-ones, have been investigated for their potential as orally active chelators of iron(III), which could be used in treating conditions like thalassemia. However, an undesired feature of these molecules is their ability to inhibit tyrosinase, an enzyme crucial for melanin production. Research by Hider and Lerch (1989) established that alkyl substitution at position 2 in the aromatic ring minimizes interaction with tyrosinase without significantly affecting the affinity for iron(III) (Hider & Lerch, 1989).
Medicinal Inorganic Chemistry
Hydroxypyridinones, a class to which 3,5-Dibromo-2-hydroxy-4-methylpyridine is closely related, are versatile ligands widely investigated for medicinal applications, particularly in iron removal or supplementation, contrast agents in imaging, and mobilization of excess metal ions. Thompson, Barta, and Orvig (2006) highlight the key features of hydroxypyridinones, including their six-membered ring structure, functionalizability, and ability to achieve diverse metallocomplex stabilities, making them promising for various medicinal applications (Thompson, Barta, & Orvig, 2006).
Synthesis of Imidazopyridines
The synthesis of imidazopyridines, an important fused bicyclic 5-6 heterocycle used in medicinal chemistry and material science, benefits from compounds like 3,5-Dibromo-2-hydroxy-4-methylpyridine. Bagdi, Santra, Monir, and Hajra (2015) reviewed various strategies for synthesizing this scaffold, highlighting its significance in developing pharmaceuticals and materials (Bagdi, Santra, Monir, & Hajra, 2015).
安全和危害
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound are P261, P305, P338, P351 , which provide guidance on measures to take to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.
属性
IUPAC Name |
3,5-dibromo-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRVNGJBQXHGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406214 | |
| Record name | 3,5-Dibromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-hydroxy-4-methylpyridine | |
CAS RN |
89581-53-3 | |
| Record name | 3,5-Dibromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



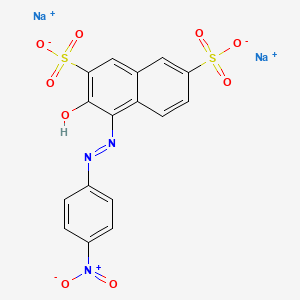
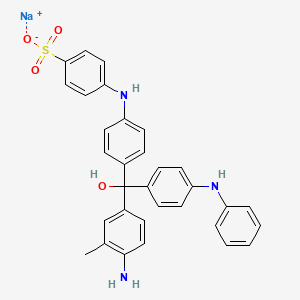


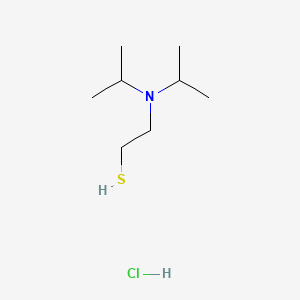
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)


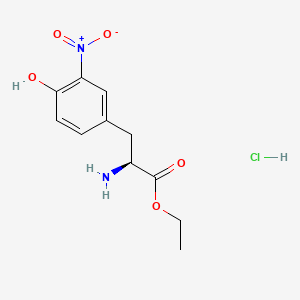
![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)



